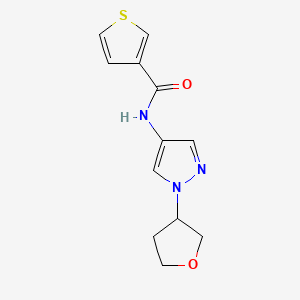
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of specific enzymes that are involved in cancer cell growth, viral replication, and inflammation. Additionally, this compound may affect the expression of specific genes that are involved in these processes.
Biochemical and Physiological Effects:
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce viral replication, and reduce inflammation in animal models. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide in lab experiments include its potential anticancer, antiviral, and anti-inflammatory properties, as well as its low toxicity. However, the limitations of using this compound in lab experiments include the complexity of its synthesis and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide. These include:
1. Further studies on the mechanism of action of this compound, to better understand how it inhibits cancer cell growth, viral replication, and inflammation.
2. Studies on the potential use of this compound in combination with other drugs, to enhance its anticancer, antiviral, and anti-inflammatory properties.
3. Studies on the potential use of this compound in humans, to determine its safety and efficacy as a therapeutic agent.
4. Studies on the potential use of this compound in other scientific fields, such as neuroscience and microbiology.
Conclusion:
In conclusion, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 1,1,1-tris(hydroxymethyl)propane with tetrahydrofuran to form 1,1,1-tris(tetrahydrofuran-3-yl)propane. The second step involves the reaction of 1,1,1-tris(tetrahydrofuran-3-yl)propane with thionyl chloride to form 1,1,1-tris(tetrahydrofuran-3-yl)propane-2,3-dione. The third step involves the reaction of 1,1,1-tris(tetrahydrofuran-3-yl)propane-2,3-dione with hydrazine hydrate to form N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide has potential applications in various scientific fields. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral agent, and has shown activity against various viruses, including HIV and influenza. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in various animal models.
Propiedades
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-12(9-2-4-18-8-9)14-10-5-13-15(6-10)11-1-3-17-7-11/h2,4-6,8,11H,1,3,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNICUQSMBGDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

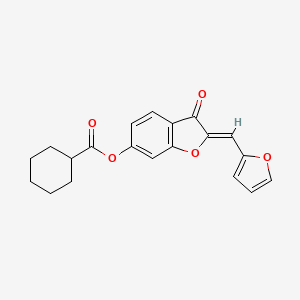
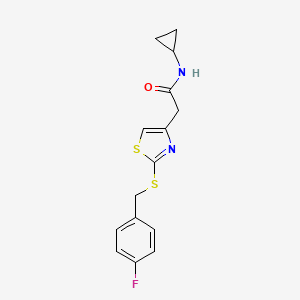
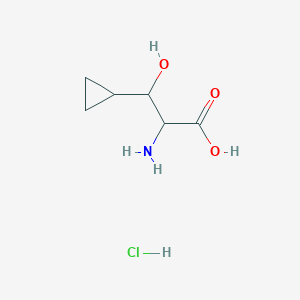
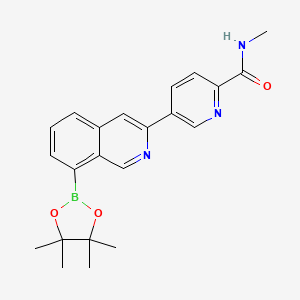
![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
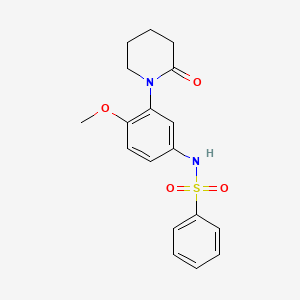
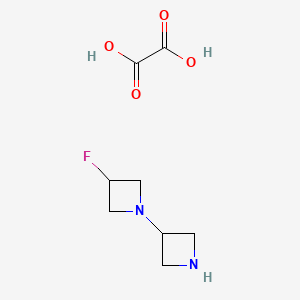
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2624920.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2624923.png)
![N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624924.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2624925.png)
![2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2624927.png)